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Compound of Interest

Compound Name:
3-Hydroxy-4-nitrophenylboronic

acid

Cat. No.: B8118979

Get Quote

Executive Summary & Strategic Utility
3-Hydroxy-4-nitrophenylboronic acid is a high-value synthon in medicinal chemistry,

primarily serving as a "masked" precursor for benzoxazoles and 3-amino-4-hydroxybiaryl

scaffolds. These motifs are ubiquitous in kinase inhibitors, anti-infectives, and fluorescent

probes.

While standard phenylboronic acids couple readily, this specific substrate presents a

dichotomous electronic challenge:

Electron Withdrawal: The para-nitro group creates an electron-deficient boron center, slowing

the transmetallation step in the Suzuki-Miyaura cycle.

Base Sensitivity: The meta-hydroxyl group (pKa ~7-8 due to the ortho-nitro effect) rapidly

deprotonates in standard basic coupling conditions, creating an anionic species that can

suffer from solubility issues in non-polar solvents or coordinate non-productively to the

palladium catalyst.
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This guide provides an optimized, field-tested workflow to overcome these hurdles, ensuring

high yields and reproducibility.

Chemical Profile & Handling
Property Specification

Compound Name 3-Hydroxy-4-nitrophenylboronic acid

CAS Number
1339927-68-2 (Pinacol Ester); Free acid often

cited generally or synthesized in situ.[1]

Molecular Formula C₆H₆BNO₅ (Free Acid)

Key Isomer Note

Distinct from 4-Hydroxy-3-nitrophenylboronic

acid (CAS 850568-75-1).[1] Ensure correct

regiochemistry (OH at 3, NO₂ at 4).

Stability

Prone to protodeboronation under prolonged

heating in aqueous base. Store under inert gas

at 2-8°C.

Solubility
Soluble in DMSO, DMF, MeOH. Limited

solubility in Toluene/Hexane without cosolvents.

Mechanistic Insight: The "Push-Pull" Cycle
Understanding the electronic environment is critical for troubleshooting. The diagram below

illustrates the specific catalytic challenges imposed by the 3-hydroxy-4-nitro substitution

pattern.
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Caption: The catalytic cycle highlights the critical 'Base Activation' step. The electron-

withdrawing nitro group slows transmetallation, increasing the residence time of the activated

boronate and the risk of protodeboronation.

Experimental Protocols
Protocol A: Direct Aqueous-Organic Coupling (Standard)
Best for: Robust aryl bromides/iodides and when the product is easily separable from starting

materials.

Reagents:

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) – Selected for its resistance to oxygen and robust

performance with electron-deficient substrates.

Base: K₂CO₃ (2.0 - 3.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)

Temperature: 80-90°C

Step-by-Step:

Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv),

3-Hydroxy-4-nitrophenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (pre-mixed 4:1).

Activation: Add K₂CO₃. Note: The solution may turn deep yellow/orange due to phenoxide

formation.

Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS.

Checkpoint: If starting halide remains but boronic acid is consumed (deboronation), add

another 0.5 equiv of boronic acid.

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenol and

ensure extraction into organic phase). Extract with EtOAc (3x).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify

via flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: S-Phos Enhanced Coupling (Challenging
Substrates)
Best for: Sterically hindered aryl chlorides or when Protocol A fails.

Rationale: The S-Phos ligand creates a highly active catalyst system that accelerates oxidative

addition and transmetallation, outcompeting the protodeboronation side reaction.

Reagents:

Catalyst: Pd₂(dba)₃ (1-2 mol%) + S-Phos (4-8 mol%)
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Base: K₃PO₄ (3.0 equiv)

Solvent: Toluene / n-Butanol / Water (4:1:1) or Toluene/Water (10:1)

Modifications:

Pre-stir the Pd source and ligand in the solvent for 10 minutes at RT to form the active

catalytic species before adding substrates.

Run at 100°C. The biphasic Toluene/Water system helps protect the catalyst from the anionic

phenoxide species.

Workflow Visualization
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Caption: Operational workflow emphasizing the critical acidic workup step to recover the

phenolic product.

Troubleshooting & Optimization
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Issue Root Cause Solution

Low Yield / Deboronation
Hydrolysis of C-B bond faster

than coupling.

Switch to Protocol B (S-Phos).

Increase boronic acid

equivalents (1.5 - 2.0). Use

anhydrous conditions with CsF

base.

No Reaction (Aryl Chloride) Oxidative addition is too slow.

Use Pd-PEPPSI-IPr or X-Phos

ligands.[2] Switch solvent to n-

Butanol.

Product in Aqueous Phase
Phenol is deprotonated

(Phenoxide).

Ensure aqueous layer is

acidified to pH 3-4 during

workup. Do not use basic

brine.

Catalyst "Blacking Out"
Pd aggregation due to

instability.

Add extra ligand (PPh3 or S-

Phos). Ensure rigorous oxygen

exclusion.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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